molecular formula C9H12N2O5S B1211712 Uridine, 2'-deoxy-5-mercapto- CAS No. 7085-54-3

Uridine, 2'-deoxy-5-mercapto-

Cat. No.: B1211712
CAS No.: 7085-54-3
M. Wt: 260.27 g/mol
InChI Key: NYTIUBZWEKOZRY-HBPOCXIASA-N
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Description

Uridine, 2’-deoxy-5-mercapto- is a modified nucleoside that features a thiol group at the 5-position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-5-mercapto- typically involves the modification of uridine derivatives. One common method includes the thiolation of 2’-deoxyuridine. The reaction conditions often require the use of thiolating agents such as thiourea or hydrogen sulfide under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for Uridine, 2’-deoxy-5-mercapto- are less documented in the public domain. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-5-mercapto- can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to regenerate the thiol group from disulfides.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Various alkylating agents can be used under mild conditions to introduce different functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields disulfides, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Uridine, 2’-deoxy-5-mercapto- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-5-mercapto- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The thiol group allows for unique interactions with proteins and other biomolecules, potentially disrupting normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 2’-deoxy-5-mercapto- is unique due to the presence of the thiol group, which allows for specific chemical reactions and interactions not possible with other nucleoside analogs. This makes it particularly valuable in research focused on nucleic acid modifications and therapeutic applications.

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-sulfanylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-3-5-4(13)1-7(16-5)11-2-6(17)8(14)10-9(11)15/h2,4-5,7,12-13,17H,1,3H2,(H,10,14,15)/t4-,5+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTIUBZWEKOZRY-HBPOCXIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)S)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)S)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7085-54-3
Record name 5-Mercapto-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-MERCAPTO-2'-DEOXYURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IM5ND7S7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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